molecular formula C24H30N6O3 B2626626 8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 899987-50-9

8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2626626
CAS No.: 899987-50-9
M. Wt: 450.543
InChI Key: STBRQFPUFHJEBB-UHFFFAOYSA-N
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Description

8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps:

    Starting Material: The synthesis begins with α,α-dimethylphenylacetic acid methyl ester.

    Friedel-Crafts Acylation: This step involves the acylation of the starting material using bromoacetyl bromide in the presence of aluminum chloride.

    Reduction: The acylated product is then reduced using trifluoroacetic acid and triethylsilane.

    Nucleophilic Substitution: The reduced product undergoes nucleophilic substitution with 2-(4-piperidinyl)-1H-benzimidazole and 2-chloroethyl ethyl ether.

    Hydrolysis: The final step involves hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its selective binding to peripheral histamine H1 receptors. This binding inhibits the action of histamine, thereby reducing allergic symptoms without causing sedation. The compound does not significantly affect other histamine receptors, which contributes to its safety profile .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another non-sedative antihistamine with a similar mechanism of action.

    Fexofenadine: Known for its high selectivity for peripheral H1 receptors.

    Loratadine: A widely used non-sedative antihistamine with a similar therapeutic profile.

Uniqueness

8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its high selectivity for peripheral H1 receptors and minimal central nervous system penetration make it an attractive candidate for further development in allergy treatment .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-4-33-19-11-7-6-10-18(19)30-17(2)16-29-20-21(25-23(29)30)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11,16H,4-5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBRQFPUFHJEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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